molecular formula C19H15ClN2O3S2 B2799197 4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid CAS No. 852696-13-0

4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid

Cat. No. B2799197
CAS RN: 852696-13-0
M. Wt: 418.91
InChI Key: HYRGRNNCXDNWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid” is a chemical compound with the molecular formula C19H15ClN2O3S2 and a molecular weight of 418.91. It is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives, including “4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid”, involves the use of various substituents on the thiazole ring . The exact synthesis process for this specific compound is not available in the retrieved papers.


Molecular Structure Analysis

The thiazole ring in the molecule has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Synthesis of Anticancer Agents

Research has been conducted on synthesizing new derivatives combining benzimidazole and thiazole structures, showing promising anticancer activity against various cancer cell lines. For example, the study by Nofal et al. (2014) synthesized derivatives with significant anticancer potential against HepG2 and PC12 cell lines, highlighting the importance of structural modifications to enhance bioactivity (Nofal et al., 2014). Another study focused on designing 3-acetamido-4-methyl benzoic acid derivatives, demonstrating potent inhibition of the protein tyrosine phosphatase 1B (PTP1B), a target for cancer therapy (Rakse et al., 2013).

Antitumor Activity Evaluation

The antitumor activity of benzothiazole derivatives has been evaluated, with some compounds exhibiting considerable activity against specific cancer cell lines. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing significant anticancer effects, indicating the therapeutic potential of these compounds (Yurttaş et al., 2015).

Antimicrobial and Anti-inflammatory Properties

Studies also extend to the synthesis of compounds with anti-inflammatory and antimicrobial activities. For instance, Selvam et al. (2012) reported the synthesis of thiazolopyrimidine derivatives exhibiting significant antinociceptive and anti-inflammatory activities, suggesting their potential as therapeutic agents (Selvam et al., 2012). Additionally, compounds with benzothiazole-imino-benzoic acid ligands have shown good antimicrobial activity against pathogenic bacterial strains, highlighting their potential in addressing antimicrobial resistance (Mishra et al., 2019).

properties

IUPAC Name

4-[[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S2/c20-15-7-5-13(6-8-15)16-10-26-19(22-16)27-11-17(23)21-9-12-1-3-14(4-2-12)18(24)25/h1-8,10H,9,11H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRGRNNCXDNWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)acetamido)methyl)benzoic acid

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